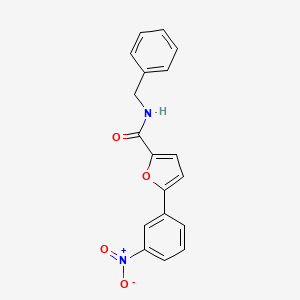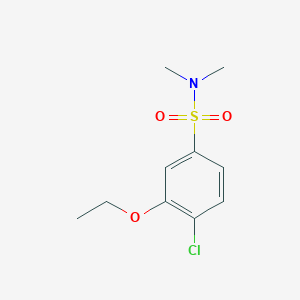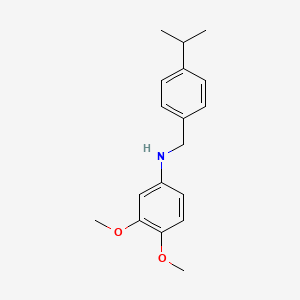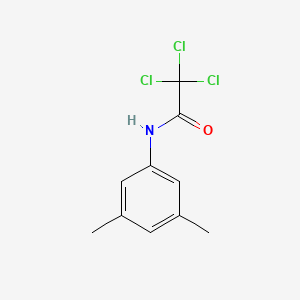![molecular formula C16H15F3N2O2 B5798556 N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5798556.png)
N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea, also known as EFU, is a chemical compound that has gained attention in scientific research due to its potential use as a protein kinase inhibitor. EFU is a white crystalline powder and has a molecular formula of C16H14F3N3O2.
Wirkmechanismus
N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea functions as a competitive inhibitor of protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its target proteins, thereby inhibiting its activity. N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has been shown to selectively inhibit certain protein kinases, making it a potential candidate for targeted therapy.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has been shown to inhibit the activity of various protein kinases, including JNK, p38, and ERK. Inhibition of these kinases has been linked to the suppression of cell proliferation, migration, and invasion. N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These effects make N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea is its selectivity for certain protein kinases, making it a potential candidate for targeted therapy. N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea is also readily available in large quantities, making it suitable for lab experiments. However, one limitation of N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.
Zukünftige Richtungen
There are several future directions for N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea research. One direction is to further investigate its potential as a protein kinase inhibitor and its efficacy in targeting specific protein kinases. Another direction is to study its potential use in combination therapy with other drugs. Additionally, further studies are needed to evaluate its potential toxicity and optimize its dosing regimen for clinical trials.
Conclusion:
In conclusion, N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea is a chemical compound that has gained attention in scientific research due to its potential use as a protein kinase inhibitor. The synthesis method has been optimized to produce N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea in large quantities, making it readily available for scientific research. N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has shown promising results in inhibiting the activity of certain protein kinases, making it a potential candidate for drug development. Further research is needed to evaluate its potential toxicity and optimize its dosing regimen for clinical trials.
Synthesemethoden
The synthesis of N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea involves the reaction between 4-(trifluoromethyl)aniline and 4-ethoxyphenyl isocyanate in the presence of a base catalyst. The reaction yields N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea as a white crystalline powder with a high purity level. The synthesis method has been optimized to produce N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea in large quantities, making it readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has been studied extensively for its potential use as a protein kinase inhibitor. Protein kinases are enzymes that play a crucial role in cell signaling and regulation. Dysregulation of protein kinases has been linked to the development and progression of various diseases, including cancer, diabetes, and Alzheimer's disease. N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has shown promising results in inhibiting the activity of certain protein kinases, making it a potential candidate for drug development.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2/c1-2-23-14-9-7-13(8-10-14)21-15(22)20-12-5-3-11(4-6-12)16(17,18)19/h3-10H,2H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVYQQMATKBFAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5798477.png)

![4-fluorobenzaldehyde (10-oxo-10H-pyridazino[6,1-b]quinazolin-2-yl)hydrazone](/img/structure/B5798493.png)


![5-(3,4-dimethylphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5798517.png)



![1-phenyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine](/img/structure/B5798541.png)



